molecular formula C22H33O2P B1352579 Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine CAS No. 221187-50-4

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Cat. No.: B1352579
CAS No.: 221187-50-4
M. Wt: 360.5 g/mol
InChI Key: ZQASITYRQOCACA-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a phosphine ligand with the molecular formula C22H33O2P. It is commonly used in various chemical reactions, particularly in catalysis and organic synthesis. The compound is known for its stability and effectiveness in facilitating cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and toluene. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation and degradation of the phosphine ligand .

Major Products Formed

The major products formed from reactions involving this compound are typically organophosphorus compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The compound’s bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is unique due to its combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to stabilize reactive intermediates and enhance reaction selectivity sets it apart from other phosphine ligands .

Properties

IUPAC Name

dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33O2P/c1-22(23-16-17-24-22)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASITYRQOCACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454463
Record name Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221187-50-4
Record name Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221187-50-4
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